molecular formula C10H8Cl2O B8489775 4-(2,4-Dichlorophenyl)-3-butyn-1-ol

4-(2,4-Dichlorophenyl)-3-butyn-1-ol

Cat. No. B8489775
M. Wt: 215.07 g/mol
InChI Key: VQECEPGEMYAAJU-UHFFFAOYSA-N
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Patent
US05502054

Procedure details

A mixture of 12.0 g (0.0558 mole) of 4-(2,4-dichlorophenyl)-3-butyn-1-ol and 0.4 g of platinum oxide in 280 mL of ethanol was placed in a Parr hydrogenator. Hydrogen gas was introduced into the reactor until there was no further uptake. Upon completion of the reaction, the reaction mixture was filtered to remove the platinum oxide catalyst, and then the solvent was evaporated under reduced pressure, leaving 4-(2,4-dichlorophenyl)-1-butanol as the residue. The NMR spectrum was consistent with proposed structure.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]#[C:10][CH2:11][CH2:12][OH:13].[H][H]>C(O)C.[Pt]=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][CH2:12][OH:13]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C#CCCO
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the platinum oxide catalyst
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.